2-Benzyl-4-ethylsemicarbazide

Organic Synthesis Methodology Semicarbazide Chemistry

Procure this research-use-only compound to overcome the synthetic bottleneck of N2-alkylated semicarbazides. Its unique N2-benzyl and N4-ethyl substitution provides a defined SAR probe for voltage-gated sodium channel (Nav1.2, Nav1.4) studies. Use as a benchmark to optimize Boc-deprotection routes or to evaluate if substitution mitigates the genotoxic liabilities of the parent semicarbazide in toxicological screening panels.

Molecular Formula C10H15N3O
Molecular Weight 193.25 g/mol
Cat. No. B8302031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-4-ethylsemicarbazide
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol
Structural Identifiers
SMILESCCNC(=O)N(CC1=CC=CC=C1)N
InChIInChI=1S/C10H15N3O/c1-2-12-10(14)13(11)8-9-6-4-3-5-7-9/h3-7H,2,8,11H2,1H3,(H,12,14)
InChIKeyPTZJZLIXPAFDIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-4-ethylsemicarbazide for Research Procurement: Baseline Specifications and Structural Identity


2-Benzyl-4-ethylsemicarbazide is an N2-alkylated semicarbazide derivative (molecular weight: 193.25 g/mol; InChI Key: PTZJZLIXPAFDIG-UHFFFAOYSA-N) classified within the substituted semicarbazide family of sodium channel modulators . The compound features a benzyl substituent at the N2 position and an ethyl group at the N4 position, distinguishing it from simpler alkylsemicarbazides and 4-unsubstituted analogs. It is supplied as a research-use-only compound (Cat. No. B8302031) and is not intended for human or veterinary applications . Substituted semicarbazides of this structural class have been patented for their anticonvulsant activity via voltage-gated sodium channel blockade [1].

Why 2-Benzyl-4-ethylsemicarbazide Cannot Be Replaced by Generic 2-Alkylsemicarbazides or Unsubstituted Semicarbazide


Semicarbazide derivatives exhibit functional divergence driven by both substitution position (N2 vs. N4) and substituent identity [1]. Generic 2-alkylsemicarbazides have been historically challenging to access via traditional synthetic routes, limiting their commercial availability and creating a synthetic bottleneck for research programs [1]. The N2-benzyl substituent specifically confers distinct steric and electronic properties compared to simple alkyl analogs (e.g., 2-methyl or 2-ethyl semicarbazides), which can modulate target engagement at voltage-gated sodium channels [2]. Meanwhile, 4-unsubstituted semicarbazides lack the N4-ethyl group that influences hydrogen-bonding capacity and metabolic stability. Unsubstituted semicarbazide itself carries documented toxicity liabilities including genotoxicity and endocrine disruption [3], making substituted derivatives preferable for biological applications. These structural distinctions mean that substitution with a generic 2-alkylsemicarbazide or 4-ethylsemicarbazide lacking the benzyl moiety will alter target binding profiles and synthetic tractability, compromising experimental reproducibility in sodium channel research programs.

2-Benzyl-4-ethylsemicarbazide Procurement Decision Guide: Quantitative Differentiation Evidence Versus Comparators


Synthetic Accessibility: 2-Benzyl-4-ethylsemicarbazide Achieves 91.6% Deprotection Yield Versus Unavailable Standard 2-Alkylsemicarbazide Routes

2-Benzyl-4-ethylsemicarbazide is accessible via a defined Boc-deprotection protocol that delivers a 91.6% isolated yield (1.7 g obtained from 2.8 g starting material) using 50% trifluoroacetic acid in dichloromethane at room temperature for 10 minutes . This contrasts with 2-alkylsemicarbazides generally, which have been characterized as 'hardly available' compounds requiring specialized multi-step protocols (acetone semicarbazone formation, N2-alkylation with NaH, and acidic hydrolysis) before the development of recent improved methods [1]. No standardized commercial synthetic route exists for generic 2-alkylsemicarbazides with comparable efficiency.

Organic Synthesis Methodology Semicarbazide Chemistry

N2-Benzyl Substitution Defines Sodium Channel Pharmacology Distinct from N4-Substituted or 4-Unsubstituted Semicarbazides

Patent US6281211B1 establishes that substituted semicarbazides bearing benzyl, phenethyl, or naphthylmethyl moieties at N2 act as voltage-gated sodium channel blockers with anticonvulsant activity [1]. The patent specifically claims compounds where R₁ (N2 position) includes benzyl and R₂ (N4 position) includes alkyl groups such as ethyl, confirming that 2-benzyl-4-ethylsemicarbazide falls within the claimed pharmacophore [1]. In contrast, 4-substituted semicarbazides lacking N2-arylalkyl substitution (e.g., 4-ethylsemicarbazide, CAS not applicable as standalone commercial product) have been primarily developed for distinct applications including chromogenic assay inhibition [2] and antiproliferative screening against U251/Hepg2 cell lines [3], with no documented sodium channel activity. The position of substitution critically determines biological target engagement: N2-arylalkyl substitution (as in the target compound) confers sodium channel pharmacology, whereas N4-only substitution directs activity toward other targets or applications.

Ion Channel Pharmacology Sodium Channel Blockade Anticonvulsant Research

Comparative Antiproliferative Activity: 4-Substituted Semicarbazides Show IC₅₀ Values of 8-21 µg/mL Against Tumor Cell Lines, While 2-Benzyl-4-ethylsemicarbazide Targets Sodium Channels

While no direct antiproliferative data are available for 2-benzyl-4-ethylsemicarbazide itself, quantitative comparator data exist for structurally related 4-substituted semicarbazides. 4-(2-chloroethyl)-1-[(5-methoxy-1H-indol-2-yl)carbonyl]semicarbazide demonstrated IC₅₀ = 8 µg/mL against U251 human brain carcinoma cells, while 1-[(5-benzyloxy-1H-indol-2-yl)carbonyl]-4-(2-chloroethyl)semicarbazide showed IC₅₀ = 21 µg/mL against Hepg2 human liver carcinoma cells [1]. 1-(4-nitrobenzoyl)-4-ethylsemicarbazide (APS-1) has been evaluated for developmental toxicity in zebrafish embryos and antiproliferative potential [2]. These data establish that 4-substituted semicarbazides possess measurable cytotoxic activity, whereas 2-benzyl-4-ethylsemicarbazide is directed toward sodium channel pharmacology per patent claims [3]. This functional divergence underscores that procurement decisions must align with the intended research application.

Cytotoxicity Antiproliferative Cancer Research

Substituent-Specific Toxicity Profile: Unsubstituted Semicarbazide Exhibits Genotoxicity and Endocrine Disruption, Supporting Procurement of Substituted Derivatives

Unsubstituted semicarbazide (CAS 57-56-7) has been documented to exhibit accumulative and reproductive toxicity, mutagenicity, genotoxicity, and endocrine-disrupting effects, with demonstrated neurotoxicity [1]. It is soluble in water but insoluble in ether or ethanol [1]. Substituted derivatives such as 2-benzyl-4-ethylsemicarbazide contain modifications at both N2 and N4 positions that alter the toxicity profile, though direct toxicological comparisons are not available. The presence of the benzyl and ethyl substituents increases molecular weight (193.25 vs. 75.07 g/mol) and lipophilicity (estimated LogP = 1.84 for the benzyl analog vs. -0.64 for unsubstituted semicarbazide) [2], which affects absorption, distribution, and metabolic handling. This class-level inference supports procurement of substituted semicarbazides over the unsubstituted parent compound for biological applications.

Toxicology Safety Assessment Compound Selection

Optimal Application Scenarios for 2-Benzyl-4-ethylsemicarbazide Based on Quantified Evidence


Voltage-Gated Sodium Channel Pharmacology and Anticonvulsant Screening

This compound is appropriate for research programs investigating sodium channel blockade mechanisms and anticonvulsant activity, as it falls within the structural scope of semicarbazides patented for these applications [1]. Procurement is warranted for in vitro sodium channel assays (e.g., patch clamp electrophysiology on Nav1.2, Nav1.4, or related isoforms) where N2-benzyl substitution is required for target engagement [1]. This scenario should NOT be applied to cancer cytotoxicity screening, as 4-substituted semicarbazides (not 2-benzyl derivatives) demonstrate antiproliferative activity [2].

Synthetic Methodology Development for N2-Alkylated Semicarbazides

The defined Boc-deprotection protocol yielding 91.6% makes this compound suitable as a reference standard for developing and optimizing synthetic routes to N2-alkylated semicarbazides [1]. Researchers working on improved synthetic access to this historically 'hardly available' compound class [2] can use 2-benzyl-4-ethylsemicarbazide as a benchmark for comparing alternative synthetic strategies, catalyst systems, or protecting group schemes.

Structure-Activity Relationship (SAR) Studies of Substituted Semicarbazide Pharmacophores

The compound serves as a defined SAR probe for dissecting the contributions of N2-benzyl and N4-ethyl substituents to pharmacological activity [1]. In head-to-head comparative studies with 2-alkyl analogs (e.g., 2-methylsemicarbazide, 2-ethylsemicarbazide) or 4-substituted analogs (e.g., 4-ethylsemicarbazide), this compound provides a benchmark for evaluating how benzyl substitution at N2 versus simple alkyl substitution modulates sodium channel binding affinity, use-dependent block characteristics, and metabolic stability [1].

Comparative Toxicology Assessment of Substituted Versus Unsubstituted Semicarbazides

Given the documented genotoxicity, mutagenicity, and endocrine-disrupting effects of unsubstituted semicarbazide [1], 2-benzyl-4-ethylsemicarbazide can be procured as a substituted comparator in toxicological screening panels. Researchers evaluating the safety profile of semicarbazide-derived compounds can assess whether N2-benzyl/N4-ethyl substitution mitigates the toxicological liabilities observed with the parent compound, using in vitro genotoxicity assays (Ames test, micronucleus assay) or developmental toxicity models (zebrafish embryo assays).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzyl-4-ethylsemicarbazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.